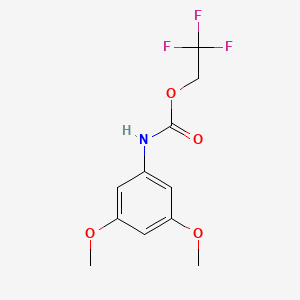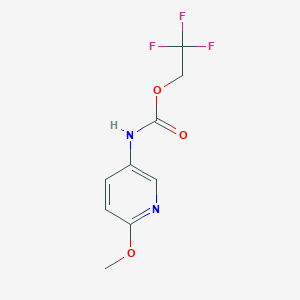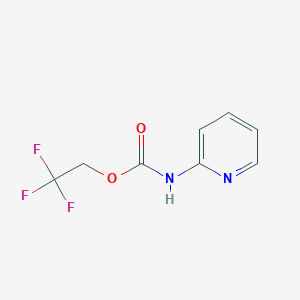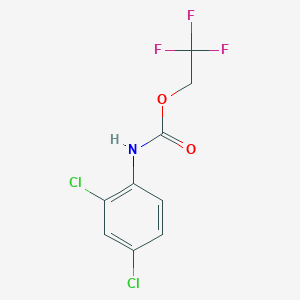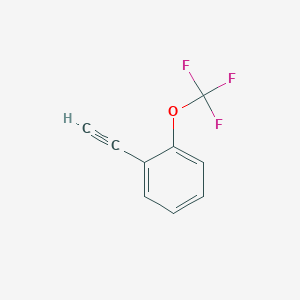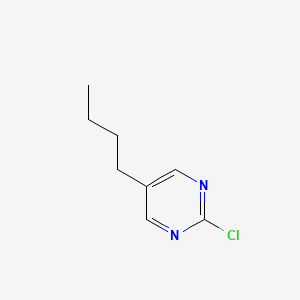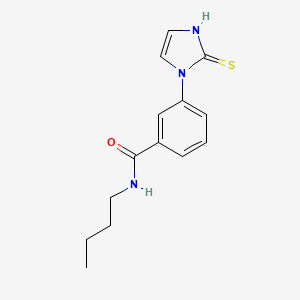![molecular formula C8H12ClFN2 B1519366 [2-(2-Fluorofenil)etil]hidracina clorhidrato CAS No. 1197238-19-9](/img/structure/B1519366.png)
[2-(2-Fluorofenil)etil]hidracina clorhidrato
Descripción general
Descripción
[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride is a useful research compound. Its molecular formula is C8H12ClFN2 and its molecular weight is 190.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de derivados de pirazol
“[2-(2-Fluorofenil)etil]hidracina clorhidrato” se utiliza en la preparación de derivados de pirazol . Los derivados de pirazol son una clase de compuestos que han sido estudiados ampliamente por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, analgésicas, antipiréticas, antimicrobianas y anticancerígenas.
Química analítica
Compuestos similares, como el clorhidrato de 4-fluorofenilhidrazina, se utilizan para detectar azúcares y aldehídos en química analítica . Es posible que “this compound” pueda tener aplicaciones similares.
Producción agroquímica
Nuevamente, compuestos similares se utilizan en la preparación de agroquímicos . Dada la similitud estructural, “this compound” también podría utilizarse en este campo.
Mecanismo De Acción
Target of Action
It is known that hydrazine derivatives often interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It is known that hydrazine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that hydrazine derivatives can affect various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is predicted to be permeable to the blood-brain barrier . These properties could impact the bioavailability of the compound.
Result of Action
It is known that the compound is used in the preparation of pyrazole derivatives .
Análisis Bioquímico
Biochemical Properties
[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis and modification of proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in the chemical synthesis of proteins, where it facilitates the formation of peptide bonds through hydrazide intermediates . This compound’s interactions with enzymes such as hydrolases and transferases are essential for its role in biochemical processes, enabling the modification of protein structures and functions.
Cellular Effects
The effects of [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting overall cell health and function . Additionally, its interaction with cellular enzymes can lead to modifications in metabolic pathways, influencing the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also interact with DNA and RNA, leading to changes in gene expression. The molecular mechanism involves the formation of stable complexes with target molecules, which can either enhance or inhibit their biological activity . These interactions are crucial for understanding the compound’s role in various biochemical and physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced protein synthesis and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in experimental and therapeutic settings.
Metabolic Pathways
[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes such as oxidases and reductases, which play key roles in metabolic reactions . These interactions can lead to changes in the concentration of metabolites, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects energy production and metabolic processes. Understanding its subcellular localization helps in elucidating its precise role in cellular functions.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)ethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.ClH/c9-8-4-2-1-3-7(8)5-6-11-10;/h1-4,11H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKZNFJVLXVNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


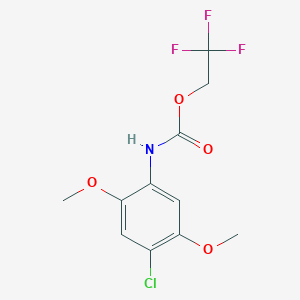

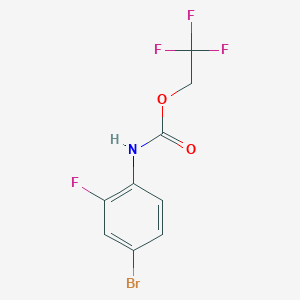



![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
